Boc-Gln-Ala-Arg-AMC HCl
Overview
Description
Boc-Gln-Ala-Arg-AMC hydrochloride is a fluorogenic substrate commonly used in biochemical assays. It is particularly useful for detecting the activity of proteases such as trypsin and TMPRSS2. The compound releases a fluorescent group, 7-amino-4-methylcoumarin, upon proteolytic cleavage, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
Boc-Gln-Ala-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin , a serine protease that plays a crucial role in protein digestion . It can also be used to measure the proteolytic activity of TMPRSS2 , a transmembrane protease involved in the activation of certain viruses .
Mode of Action
The compound interacts with its targets (trypsin and TMPRSS2) through a process known as proteolytic cleavage . The fluorogenic peptide substrate Boc-Gln-Ala-Arg-AMC has low fluorescence compared to the fluorescent 7-amino-4-methylcoumarin (AMC), which is released upon proteolytic cleavage . The scissile bond in the compound is cleaved, leading to a conformational change that allows for the release of AMC .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the enzymatic cleavage of proteins by trypsin and TMPRSS2 . The cleavage of the compound by these enzymes leads to the release of AMC, which can be detected due to its fluorescence . This process is crucial in the study of protein digestion and viral activation .
Pharmacokinetics
As a substrate for enzymes like trypsin and tmprss2, it’s likely that the compound is metabolized through enzymatic cleavage, leading to the release of amc .
Result of Action
The primary result of the action of this compound is the release of AMC upon proteolytic cleavage . This release can be quantified due to the fluorescent properties of AMC, providing a measure of the enzymatic activity of trypsin and TMPRSS2 .
Biochemical Analysis
Biochemical Properties
Boc-Gln-Ala-Arg-AMC HCl plays a crucial role in biochemical reactions as a substrate for serine proteases. It interacts primarily with enzymes like trypsin and TMPRSS2. When these enzymes cleave the peptide bond in this compound, the fluorescent AMC is released. This interaction is highly specific, allowing researchers to measure the proteolytic activity of these enzymes accurately. The compound’s ability to serve as a fluorogenic substrate makes it an essential tool for studying enzyme kinetics and inhibitor screening .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. In cells expressing TMPRSS2, the compound can be used to monitor the enzyme’s activity, which is crucial for processes like viral entry and cancer cell invasion. By measuring the fluorescence intensity of AMC, researchers can infer changes in protease activity, which in turn affects cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with serine proteases. The compound’s peptide sequence is recognized and cleaved by these enzymes, leading to the release of AMC. This cleavage event is a key indicator of enzyme activity. Additionally, the compound can be used to study enzyme inhibition or activation by observing changes in fluorescence in the presence of potential inhibitors or activators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors like stability and degradation. The compound is generally stable when stored at low temperatures and protected from moisture. Over extended periods, however, degradation may occur, potentially affecting its efficacy in long-term studies. Researchers have observed that the fluorescence signal remains consistent in short-term experiments, but long-term stability must be monitored to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively measures protease activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or non-specific interactions with other biomolecules. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. Upon cleavage by enzymes like trypsin and TMPRSS2, the released AMC can be further metabolized or excreted. The compound’s interaction with these enzymes highlights its role in regulating metabolic flux and influencing metabolite levels. Understanding these pathways is essential for interpreting the compound’s effects in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Ala-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically includes:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques. Each amino acid is sequentially added to the growing chain, protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Coupling with 7-amino-4-methylcoumarin: The peptide is then coupled with 7-amino-4-methylcoumarin using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of Boc-Gln-Ala-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. The use of large-scale peptide synthesizers and advanced purification techniques ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-Ala-Arg-AMC hydrochloride primarily undergoes proteolytic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond, releasing the fluorescent 7-amino-4-methylcoumarin.
Common Reagents and Conditions
Proteases: Trypsin and TMPRSS2 are commonly used proteases for cleaving Boc-Gln-Ala-Arg-AMC hydrochloride.
Reaction Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C) to mimic biological conditions
Major Products
The primary product of the proteolytic cleavage of Boc-Gln-Ala-Arg-AMC hydrochloride is 7-amino-4-methylcoumarin, which exhibits strong fluorescence, allowing for easy detection and quantification .
Scientific Research Applications
Boc-Gln-Ala-Arg-AMC hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteases such as trypsin and TMPRSS2.
Medicine: Employed in assays to screen for inhibitors of proteases, which can be potential therapeutic agents for diseases such as cancer and viral infections.
Drug Discovery: Utilized in high-throughput screening assays to identify new drug candidates that target proteases.
Molecular Biology: Applied in studies to understand the role of proteases in various biological processes .
Comparison with Similar Compounds
Boc-Gln-Ala-Arg-AMC hydrochloride is unique due to its specific peptide sequence and the attached fluorogenic group. Similar compounds include:
Cbz-D-Arg-Gly-Arg-AMC: Another fluorogenic substrate for proteases, but with a different peptide sequence.
Cbz-D-Arg-Pro-Arg-AMC: Similar in function but varies in the peptide sequence.
Boc-Leu-Gly-Arg-AMC: Another variant with a different peptide sequence.
These compounds share the common feature of being fluorogenic substrates for proteases but differ in their peptide sequences, which can affect their specificity and reactivity with different proteases.
Properties
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H/t16-,19-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUSPBJOFUEZ-BOKRKPFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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